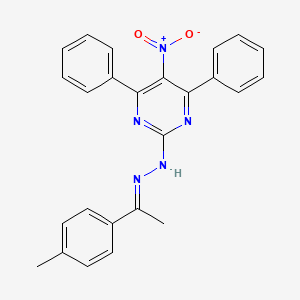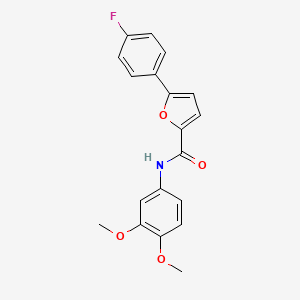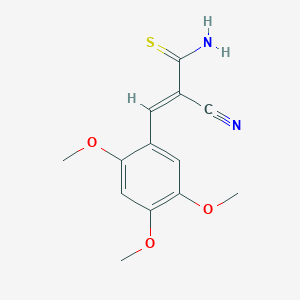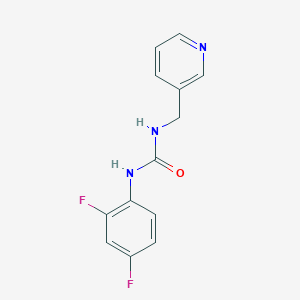
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone, also known as MPEP-DPH, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist for metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction.
Wirkmechanismus
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone acts as a selective and competitive antagonist for mGluR5. It binds to the allosteric site of the receptor, which is distinct from the glutamate binding site. By blocking the activity of mGluR5, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can modulate the release of various neurotransmitters such as glutamate, dopamine, and GABA, which are involved in various neurological disorders.
Biochemical and Physiological Effects:
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects. It can modulate the release of various neurotransmitters, which can affect the activity of various brain regions. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been shown to reduce the release of glutamate in the prefrontal cortex, which is involved in anxiety and depression. It has also been shown to reduce the release of dopamine in the nucleus accumbens, which is involved in drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has several advantages for lab experiments. It is a selective and potent antagonist for mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone in lab experiments. For example, it has a relatively short half-life, which can make it difficult to study its long-term effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone. Firstly, further studies are needed to elucidate the role of mGluR5 in various neurological disorders. Secondly, more research is needed to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders. Thirdly, there is a need to develop more potent and selective antagonists for mGluR5, which can help to further elucidate the function of this receptor. Finally, there is a need to investigate the long-term effects of 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone and other mGluR5 antagonists, which can help to determine their potential as therapeutic agents.
Synthesemethoden
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone can be synthesized using a simple two-step process. Firstly, 1-(4-methylphenyl)ethanone is reacted with 5-nitro-2-pyrimidinylhydrazine to form 1-(4-methylphenyl)ethanone (5-nitro-2-pyrimidinyl)hydrazone. Secondly, this compound is reacted with diphenylmethanol in the presence of a Lewis acid catalyst to form 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been widely used in scientific research as a tool to study the function of mGluR5. It has been shown to selectively block mGluR5, which can help to elucidate the role of this receptor in various neurological disorders. For example, 1-(4-methylphenyl)ethanone (5-nitro-4,6-diphenyl-2-pyrimidinyl)hydrazone has been used to study the role of mGluR5 in anxiety and depression, and in drug addiction. It has also been used to investigate the potential therapeutic benefits of targeting mGluR5 in these disorders.
Eigenschaften
IUPAC Name |
N-[(E)-1-(4-methylphenyl)ethylideneamino]-5-nitro-4,6-diphenylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O2/c1-17-13-15-19(16-14-17)18(2)28-29-25-26-22(20-9-5-3-6-10-20)24(30(31)32)23(27-25)21-11-7-4-8-12-21/h3-16H,1-2H3,(H,26,27,29)/b28-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKWNKUEZFLLMM-MTDXEUNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC2=NC(=C(C(=N2)C3=CC=CC=C3)[N+](=O)[O-])C4=CC=CC=C4)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6-dimethyl-N-[5-(1-naphthyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5775140.png)




![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-mesitylethanone](/img/structure/B5775172.png)
![2-[(2-chlorobenzyl)thio]pyrimidine](/img/structure/B5775187.png)

![4-{[4-(2,4-dimethylphenyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B5775209.png)

![3-allyl-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5775225.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)

